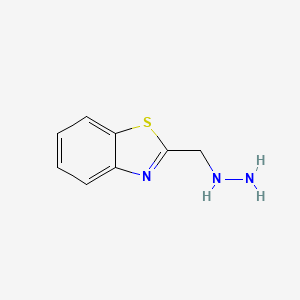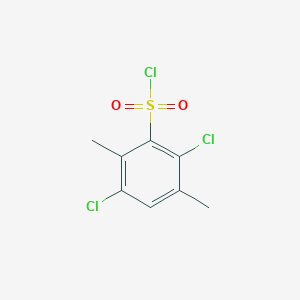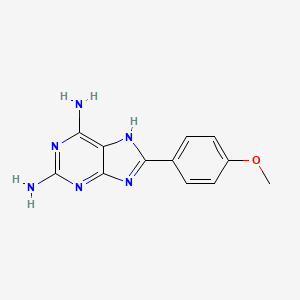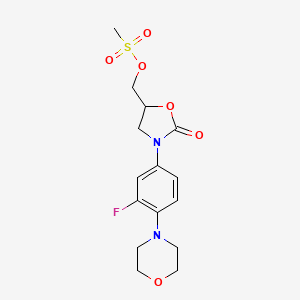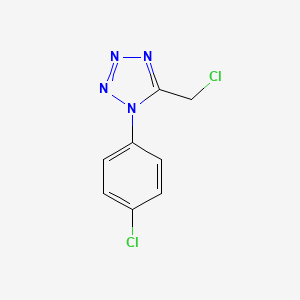
1-(2-Iodoethyl)-1H-pyrrole
Descripción general
Descripción
“1-(2-Iodoethyl)-1H-pyrrole” is likely a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The “1-(2-Iodoethyl)” part suggests that an iodoethyl group is attached to the first carbon of the pyrrole ring .
Synthesis Analysis
While specific synthesis methods for “1-(2-Iodoethyl)-1H-pyrrole” are not available, similar compounds are often synthesized through halogenation, a common method in organic chemistry where a halogen (in this case, iodine) is introduced into a molecule .Chemical Reactions Analysis
In general, pyrrole and its derivatives are involved in various chemical reactions. For instance, they can undergo electrophilic substitution reactions . The presence of the iodoethyl group might also allow for other types of reactions, such as coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Iodoethyl)-1H-pyrrole” would depend on its exact molecular structure. In general, pyrrole derivatives exhibit aromaticity and are often soluble in common organic solvents .Aplicaciones Científicas De Investigación
Electrochemical and Ion Sensing Properties
1-(2-Iodoethyl)-1H-pyrrole and its derivatives have shown promising results in the field of electrochemistry. For instance, a study on N-linked polybispyrroles based on similar compounds demonstrated remarkable electrochromic and ion receptor properties. These compounds exhibited strong stability, reversible redox processes, and good electrochromic material properties. They also showed selective voltammetric responses towards certain ions like Na+ and Ag+ in organic mediums, making them suitable for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Electronic and Structural Properties
The electronic and structural properties of pyrrole derivatives, including 1-(2-Iodoethyl)-1H-pyrrole, have been a subject of interest. A study on diferrocenyl and tetraferrocenyl pyrroles revealed significant electron delocalization in the pyrrole core system. These compounds exhibited multiple electrochemically reversible one-electron transfer processes, highlighting their potential in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Corrosion Inhibition
Pyrrole derivatives, including 1-(2-Iodoethyl)-1H-pyrrole, have been investigated for their role as corrosion inhibitors. In a study, derivatives of 1H-pyrrole-2,5-dione showed effective inhibition against the corrosion of carbon steel in hydrochloric acid medium. These findings suggest the potential application of such compounds in protecting metals from corrosion (Zarrouk et al., 2015).
Synthesis of Novel Compounds
1-(2-Iodoethyl)-1H-pyrrole serves as a precursor for the synthesis of novel compounds. A study demonstrated the radical cycloaddition by nickel(II) complex-catalyzed electroreduction for the preparation of pyrrolopyridine and pyrrolopyrrole derivatives, highlighting the synthetic versatility of this compound (Ozaki, Mitoh, & Ohmori, 1996).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2-iodoethyl)pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHPPESHFGNBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472191 | |
| Record name | 1-(2-Iodoethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodoethyl)-1H-pyrrole | |
CAS RN |
85801-33-8 | |
| Record name | 1-(2-Iodoethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



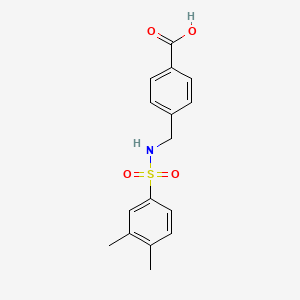

![1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene](/img/structure/B3371934.png)
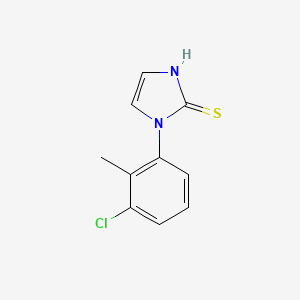
![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide](/img/structure/B3371953.png)

![4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid](/img/structure/B3371971.png)
![2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3371976.png)
